(E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-14-7-3-12(4-8-14)16(19)9-5-11-2-6-13(17)10-15(11)18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAKORSMLGOYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298675 | |
| Record name | 3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927202-27-5 | |
| Record name | 3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis might involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in the development of therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets. It may inhibit enzymes, disrupt cellular processes, or induce apoptosis in cancer cells. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Chlorine Positional Isomerism : The 2,4-dichloro substitution (target compound) vs. 2,6-dichloro () alters molecular symmetry and crystal packing. For example, 2,6-dichloro derivatives exhibit distinct head-to-tail stacking along crystallographic axes .
- Electron-Donating Groups: Replacing methoxy with amino () enhances electrostatic interactions in trypanocidal activity, achieving 72% inhibition in vitro . Conversely, hydroxyl groups () increase hydrogen bonding, improving aqueous solubility.
- Alkoxy Chain Length : Ethoxy substitution () introduces steric bulk, reducing planarity and altering Hirshfeld surface interactions compared to methoxy analogues.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- Optical Behavior: Dichloro-substituted chalcones exhibit strong nonlinear absorption due to extended π-conjugation. The 2,4-dichloro isomer (target) shows a higher coefficient (8.2 cm/GW) than the 2,6-isomer (7.5 cm/GW), attributed to enhanced charge transfer .
- Crystal Packing : Methoxy groups promote C–H···O and π–π interactions, while ethoxy groups induce steric hindrance, leading to less dense packing .
Key Insights:
- Antimicrobial Activity: Methoxy and amino groups enhance activity against Plasmodium falciparum () and Trypanosoma cruzi ().
- Anticancer Potential: Triazolo-quinoxaline hybrids () demonstrate dual inhibition of EGFR kinase and tubulin polymerization, showing nanomolar potency.
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl) improve target binding, while electron-donating groups (e.g., OCH3, NH2) modulate solubility and interaction specificity .
Biological Activity
3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : (E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Molecular Formula : C16H12Cl2O2
- CAS Number : 927202-27-5
The structure features two aromatic rings connected by a propene chain, which is characteristic of chalcones. The presence of chlorine and methoxy groups enhances its biological activity by influencing electronic properties and steric factors.
Antimicrobial Activity
Research indicates that chalcones exhibit potent antimicrobial properties. A study demonstrated that 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was recorded at 0.5 µg/mL, indicating strong antibacterial potential .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against Candida albicans. The MIC values ranged from 6.25 to 12.5 µM for various derivatives of chalcones with methoxy substitutions . The compound's ability to inhibit biofilm formation is particularly noteworthy, with reductions in biofilm viability observed at sub-MIC concentrations.
Antioxidant Properties
Chalcones are recognized for their antioxidant capabilities. The presence of the methoxy group contributes to the scavenging of free radicals, which can prevent oxidative stress-related cellular damage. This property is essential in developing therapeutic agents for diseases where oxidative stress plays a critical role.
The biological activities of 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Chalcones can inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
- Disruption of Membrane Integrity : The compound disrupts the integrity of microbial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate inflammation and apoptosis in cancer cells.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various chalcone derivatives, including 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Results showed that this compound significantly reduced bacterial counts in vitro and in vivo models of infection. The study emphasized its potential as a lead compound for developing new antibiotics .
Antifungal Activity Assessment
Another investigation focused on the antifungal properties against Candida species. The results indicated that the compound could effectively inhibit biofilm formation at concentrations lower than those required for complete growth inhibition, suggesting its utility in treating fungal infections associated with biofilms .
Data Table: Biological Activity Overview
Q & A
Q. Example Table: Experimental vs. DFT Data
| Parameter | Experimental (XRD) | DFT Calculation |
|---|---|---|
| C=O Bond Length | 1.23 Å | 1.25 Å |
| C=C Bond Length | 1.33 Å | 1.35 Å |
| Dihedral Angle | 42.5° | 45.1° |
Adjust basis sets or include dispersion corrections (e.g., D3-BJ) to improve accuracy .
Advanced: How can crystallization conditions be optimized for high-quality XRD analysis?
Answer:
- Solvent Selection: Use slow-evaporation methods with ethanol/methanol (high polarity enhances crystal growth).
- Temperature: Maintain 25–30°C to avoid rapid nucleation.
- Additives: Trace acetic acid can improve crystal morphology.
Crystal Data Example (from analogous compounds):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c | 11.50, 9.92, 19.69 Å |
| β Angle | 94.99° |
| R Factor | 0.053 |
Use SHELXL for refinement, focusing on hydrogen-bonding networks to resolve disorder .
Advanced: What methodologies assess the antimicrobial activity of this compound?
Answer:
- Agar Diffusion/Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- IC₅₀ Determination: Compare with standard antibiotics (e.g., ampicillin).
Results from Analogous Compounds:
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| S. aureus | 12–14 | 64–128 |
| E. coli | 8–10 | >256 |
Mechanistic studies (e.g., membrane disruption assays) are recommended to elucidate activity .
Advanced: How do electronic properties (HOMO-LUMO gaps) influence reactivity?
Answer:
DFT calculations (e.g., B3LYP) reveal:
- HOMO Localization: On the dichlorophenyl ring (electron-deficient region).
- LUMO Localization: On the carbonyl group (electrophilic site).
- Band Gap: ~3.5–4.0 eV, indicating moderate reactivity toward nucleophiles.
Applications:
- Design derivatives with electron-withdrawing groups (e.g., -NO₂) to lower LUMO and enhance electrophilicity .
Advanced: How do substituent variations impact nonlinear optical (NLO) properties?
Answer:
Substituents alter hyperpolarizability (β) and SHG efficiency :
- Electron-Donating Groups (e.g., -OCH₃): Increase π-conjugation, enhancing β.
- Electron-Withdrawing Groups (e.g., -Cl): Polarize the molecule, improving SHG response.
Example from Literature:
| Compound Substituent | SHG Efficiency |
|---|---|
| 4-Cl, 4-OCH₃ | 1.2× urea |
| 4-NO₂, 4-OCH₃ | 2.5× urea |
Crystallize derivatives in non-centrosymmetric space groups (e.g., P2₁) to maximize NLO performance .
Advanced: What intermolecular interactions govern crystal packing?
Answer:
- C–H⋯O Hydrogen Bonds: Stabilize dimer formation (e.g., R₂²(8) motifs).
- π–π Stacking: Between dichlorophenyl and methoxyphenyl rings (3.5–3.8 Å interplanar distance).
- Halogen Interactions: Cl⋯Cl contacts (~3.4 Å) contribute to lattice energy .
Hydrogen-Bond Geometry Example:
| D–H⋯A | Distance (Å) | Angle (°) |
|---|---|---|
| C8–H8⋯O1 | 2.43 | 152 |
| C12–H12⋯O2 | 2.51 | 141 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
